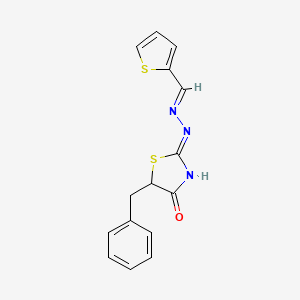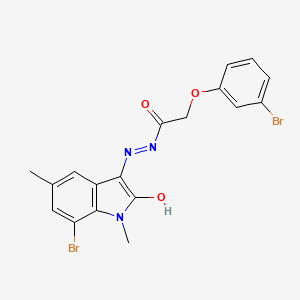![molecular formula C18H22F3N3O3 B6053538 3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, commonly known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters and has shown promising results in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
TFB-TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, TFB-TBOA reduces the reuptake of glutamate into presynaptic neurons, leading to increased extracellular glutamate levels and reduced neuronal activity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TFB-TBOA has been shown to have other biochemical and physiological effects. Studies have shown that TFB-TBOA can modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation. Additionally, TFB-TBOA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of TFB-TBOA is its high potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in neurological disorders. However, TFB-TBOA has some limitations as well. Its short half-life and poor solubility in water can make it difficult to administer in vivo. Additionally, its potent inhibitory effects on glutamate transporters can lead to adverse effects such as seizures and neurotoxicity if not used carefully.
将来の方向性
There are several potential future directions for research on TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, further studies are needed to investigate the long-term effects of TFB-TBOA on neuronal function and survival. Finally, TFB-TBOA may have potential applications in other areas of medicine, such as oncology, where glutamate transporters have been implicated in tumor growth and metastasis.
合成法
The synthesis of TFB-TBOA involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4-morpholinone. The final step involves the reaction of the intermediate compound with piperazine to obtain TFB-TBOA.
科学的研究の応用
TFB-TBOA has been extensively studied for its potential therapeutic applications in treating neurological disorders. Its ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and improve neuronal survival in animal models of stroke and epilepsy. Additionally, TFB-TBOA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3/c19-18(20,21)14-3-1-2-13(10-14)12-24-5-4-22-17(26)15(24)11-16(25)23-6-8-27-9-7-23/h1-3,10,15H,4-9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMSSZRAOMXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![N,N-diethyl-2-[4-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B6053470.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6053482.png)


![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)

![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
